(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with an amino-ethylsulfanyl group and a tert-butyl ester functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-1-carboxylic acid and 2-aminoethanethiol.
Formation of Intermediate: The carboxylic acid group of (S)-pyrrolidine-1-carboxylic acid is first protected by converting it into a tert-butyl ester using tert-butyl alcohol and a suitable dehydrating agent like dicyclohexylcarbodiimide (DCC).
Nucleophilic Substitution: The protected intermediate is then subjected to nucleophilic substitution with 2-aminoethanethiol under basic conditions to introduce the amino-ethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino-ethylsulfanyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and chiral center, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-4-9(8-13)16-7-5-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXSGKKGEFFQKF-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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